molecular formula C15H18BrNO3S B13903915 8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one

8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one

Cat. No.: B13903915
M. Wt: 372.3 g/mol
InChI Key: QNSRWICXJGKCMD-UHFFFAOYSA-N
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Description

8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4’-oxane]-4-one is a complex organic compound belonging to the benzoxazepine family. Benzoxazepines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .

Chemical Reactions Analysis

8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4’-oxane]-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4’-oxane]-4-one can be compared to other benzoxazepine derivatives, such as:

  • 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine (RS01)
  • 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS05)
  • 2,2,4-trimethyl-2,3-dihydrobenzothiazepine (RS11)
  • 2,2,4-trimethyl-2,3-dihydrobenzoxazepine (RS12)

These compounds share similar structural features but differ in their substituents and biological activities. The unique combination of a bromine atom and a methylsulfanylmethyl group in 8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4’-oxane]-4-one contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C15H18BrNO3S

Molecular Weight

372.3 g/mol

IUPAC Name

8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one

InChI

InChI=1S/C15H18BrNO3S/c1-21-10-17-12-3-2-11(16)8-13(12)20-15(9-14(17)18)4-6-19-7-5-15/h2-3,8H,4-7,9-10H2,1H3

InChI Key

QNSRWICXJGKCMD-UHFFFAOYSA-N

Canonical SMILES

CSCN1C(=O)CC2(CCOCC2)OC3=C1C=CC(=C3)Br

Origin of Product

United States

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